4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde
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Overview
Description
4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a morpholine derivative. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with 2,6-dimethylmorpholine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carboxylic acid.
Reduction: 4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-methanol.
Substitution: 4-(2,6-Dimethylmorpholine-4-carbonyl)-3-bromothiophene-2-carbaldehyde.
Scientific Research Applications
4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The morpholine moiety can enhance the compound’s ability to penetrate cell membranes, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the morpholine substitution, making it less versatile in biological applications.
2,6-Dimethylmorpholine-4-carbonyl chloride: Used as a reagent in the synthesis of various derivatives but lacks the thiophene ring.
4-(2,6-Dimethylmorpholine-4-carbonyl)benzaldehyde: Similar structure but with a benzene ring instead of thiophene, affecting its electronic properties.
Uniqueness
4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the morpholine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific fields .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8-4-13(5-9(2)16-8)12(15)10-3-11(6-14)17-7-10/h3,6-9H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPJSYBKKIIJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CSC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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